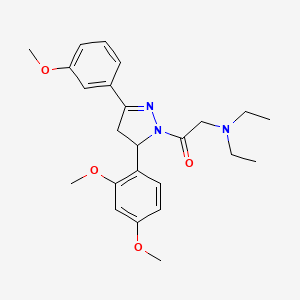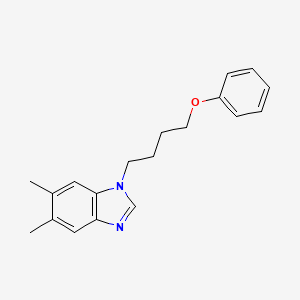
2-(diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of significant interest in the field of synthetic chemistry. This compound has unique structural features that make it a candidate for various scientific applications and potential pharmacological activities. Its complex chemical structure suggests multiple functional groups that can participate in a range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic synthesis techniques. Common synthetic routes may include:
Formation of the diethylamino group through an alkylation reaction.
Synthesis of the pyrazole ring via cyclization reactions.
Functionalization of the aromatic rings with methoxy groups using methylation reactions.
Industrial Production Methods: In industrial settings, the compound can be produced using streamlined methods involving:
Catalytic reactions to enhance yield and efficiency.
Optimization of reaction conditions such as temperature, pressure, and solvent choice.
Scale-up procedures to ensure consistent quality and purity of the final product.
Types of Reactions It Undergoes
Oxidation: : Can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Undergoes reduction reactions to potentially form hydrogenated products.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Oxidation: : Commonly uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Utilizes reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Employs reagents like halogens or alkylating agents under varying conditions of temperature and solvent.
Major Products Formed
Oxidation Products: : Quinones or hydroxylated derivatives.
Reduction Products: : Various hydrogenated intermediates.
Substitution Products: : Derivatives with modified substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
The compound finds application in diverse fields including:
Chemistry: : Used as a reactant or intermediate in organic synthesis.
Biology: : Explored for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for pharmacological properties, potentially as a therapeutic agent.
Industry: : Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects is typically investigated through:
Molecular Targets: : Identifying specific proteins, enzymes, or receptors that interact with the compound.
Pathways Involved: : Exploring biochemical pathways impacted by the compound's presence, often through binding studies or enzyme assays.
Vergleich Mit ähnlichen Verbindungen
2-(Diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds in terms of:
Structural Uniqueness: : Unique combination of diethylamino, pyrazole, and methoxyphenyl groups.
Chemical Reactivity: : Differences in reactivity patterns compared to analogs.
Applications: : Specific uses that distinguish it from other structurally similar compounds.
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole
2-Diethylamino-1H-pyrazole
3,5-Dimethoxyphenyl derivatives
This compound's multifaceted nature makes it a valuable subject for continued research and development across multiple scientific disciplines. Whether through novel synthesis methods or emerging applications, its impact is ever-expanding.
Eigenschaften
IUPAC Name |
2-(diethylamino)-1-[3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-6-26(7-2)16-24(28)27-22(20-12-11-19(30-4)14-23(20)31-5)15-21(25-27)17-9-8-10-18(13-17)29-3/h8-14,22H,6-7,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNZZESXVHTKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Phenyl-5-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}pentane-1,5-dione](/img/structure/B2968819.png)
![2-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2968821.png)

![1-methyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968824.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2968825.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2968827.png)

![1-[4-(1H-Indazol-4-yl)piperazin-1-yl]prop-2-yn-1-one](/img/structure/B2968829.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[cyclohexyl(methyl)sulfamoyl]benzoate](/img/structure/B2968832.png)

![N-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-METHYLBENZAMIDO)-1H-INDOLE-2-CARBOXAMIDE](/img/structure/B2968835.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968841.png)
